Cas no 2137837-06-8 (4-(2-aminopyrimidin-5-yl)-1,3-dimethyl-1H-pyrazol-5-ol)

4-(2-aminopyrimidin-5-yl)-1,3-dimethyl-1H-pyrazol-5-ol 化学的及び物理的性質
名前と識別子
-
- EN300-713413
- 2137837-06-8
- 4-(2-aminopyrimidin-5-yl)-1,3-dimethyl-1H-pyrazol-5-ol
-
- インチ: 1S/C9H11N5O/c1-5-7(8(15)14(2)13-5)6-3-11-9(10)12-4-6/h3-4,13H,1-2H3,(H2,10,11,12)
- InChIKey: MYFOCFJJHBELDS-UHFFFAOYSA-N
- ほほえんだ: O=C1C(C2=CN=C(N)N=C2)=C(C)NN1C
計算された属性
- せいみつぶんしりょう: 205.09635999g/mol
- どういたいしつりょう: 205.09635999g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 306
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 84.1Ų
- 疎水性パラメータ計算基準値(XlogP): -0.1
4-(2-aminopyrimidin-5-yl)-1,3-dimethyl-1H-pyrazol-5-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-713413-1.0g |
4-(2-aminopyrimidin-5-yl)-1,3-dimethyl-1H-pyrazol-5-ol |
2137837-06-8 | 1g |
$0.0 | 2023-06-06 |
4-(2-aminopyrimidin-5-yl)-1,3-dimethyl-1H-pyrazol-5-ol 関連文献
-
Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
-
Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
-
Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
-
7. Book reviews
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
4-(2-aminopyrimidin-5-yl)-1,3-dimethyl-1H-pyrazol-5-olに関する追加情報
Introduction to 4-(2-aminopyrimidin-5-yl)-1,3-dimethyl-1H-pyrazol-5-ol (CAS No. 2137837-06-8)
4-(2-aminopyrimidin-5-yl)-1,3-dimethyl-1H-pyrazol-5-ol is a significant compound in the field of pharmaceutical chemistry, characterized by its intricate molecular structure and potential biological activities. This compound, identified by the CAS number 2137837-06-8, has garnered attention due to its structural similarity to several known bioactive molecules. The presence of both pyrazole and pyrimidine moieties in its framework suggests a high likelihood of interaction with biological targets, making it a valuable candidate for further research in drug discovery.
The molecular structure of 4-(2-aminopyrimidin-5-yl)-1,3-dimethyl-1H-pyrazol-5-ol consists of a pyrazole ring substituted with a dimethyl group at the 1-position and a 2-amino-pyrimidine moiety at the 5-position. This configuration allows for multiple possible interactions with biological systems, including enzymes and receptors. The flexibility provided by the amine group in the pyrimidine ring and the methyl groups in the pyrazole ring enhances its potential as a scaffold for drug development.
Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds in developing new therapeutic agents. The pyrazole and pyrimidine scaffolds are particularly well-studied due to their prevalence in bioactive molecules. For instance, derivatives of these heterocycles have been shown to exhibit anti-inflammatory, anticancer, and antimicrobial properties. The compound 4-(2-aminopyrimidin-5-yl)-1,3-dimethyl-1H-pyrazol-5-ol aligns with this trend, offering a promising lead for further exploration.
In vitro studies have begun to uncover the potential pharmacological properties of 4-(2-aminopyrimidin-5-yl)-1,3-dimethyl-1H-pyrazol-5-ol. Initial experiments suggest that this compound may interfere with key enzymatic pathways involved in cell proliferation and inflammation. The amino group on the pyrimidine ring could serve as a hydrogen bond acceptor or donor, facilitating interactions with target proteins. Additionally, the dimethyl groups on the pyrazole ring may enhance lipophilicity, improving membrane permeability and thus bioavailability.
The synthesis of 4-(2-aminopyrimidin-5-yl)-1,3-dimethyl-1H-pyrazol-5-ol involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the desired heterocyclic framework efficiently. These methods not only improve yield but also minimize unwanted byproducts, ensuring high purity for subsequent biological evaluation.
One of the most exciting aspects of 4-(2-aminopyrimidin-5-yl)-1,3-dimethyl-1H-pyrazol-5-ol is its potential application in addressing unmet medical needs. Current research is focused on identifying novel targets for diseases where existing treatments are limited or ineffective. By leveraging computational modeling and high-throughput screening techniques, scientists are rapidly narrowing down candidates that show promise in preclinical studies. The compound's unique structural features make it an attractive candidate for further investigation.
The development of new drugs is a complex process that involves extensive testing to ensure safety and efficacy. Preclinical studies using 4-(2-amino-pyrimidinyl)-substituted 1H-pyrazole derivatives, including our target compound, are essential before moving to human trials. These studies help researchers understand how the compound behaves in different biological systems and identify any potential toxicities or side effects early in the development process.
Collaborative efforts between academic institutions and pharmaceutical companies are crucial for advancing drug discovery initiatives like this one. By combining expertise in synthetic chemistry, pharmacology, and bioinformatics, researchers can accelerate the translation of laboratory findings into clinical applications. The compound 4-(2-amino-pyrimidinyl)-substituted 1H-pyrazole derivatives exemplifies how interdisciplinary approaches can lead to innovative therapeutic solutions.
The future prospects for 4-(2-amino-pyrimidinyl)-substituted 1H-pyrazole derivatives are promising given its structural features and preliminary biological activity. Further research will focus on optimizing its pharmacokinetic properties and exploring new mechanisms of action. Additionally, investigating its potential as an antitumor agent or anti-inflammatory drug is a priority for many research groups.
In conclusion,4-(2-amino-pyrimidinyl)-substituted 1H-pyrazole derivatives, particularly the specific variant identified by CAS number 2137837–06–8, represents a significant advancement in pharmaceutical chemistry. Its unique molecular structure and potential biological activities make it a valuable asset in ongoing drug discovery efforts. As research continues to uncover new therapeutic applications,this compound has the potential to contribute significantly to improving human health.
2137837-06-8 (4-(2-aminopyrimidin-5-yl)-1,3-dimethyl-1H-pyrazol-5-ol) 関連製品
- 2697176-73-9(2-(dihydroxyboranyl)-5-phenylbenzoic acid)
- 507272-92-6(2,2-dimethyl-1-(2-methylsulfanylphenyl)propan-1-one)
- 2137559-07-8(Pyridine, 5-(3-methyl-1,2,4-thiadiazol-5-yl)-2-nitro-)
- 38861-78-8(4-Isobutylacetophenone)
- 2171828-48-9(3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluoro-3-methylbutanoic acid)
- 1603500-70-4(methyl 3-(6-methylpiperidin-2-yl)-2-oxobutanoate)
- 2229427-31-8(O-1-(3-methyl-1,2-oxazol-5-yl)ethylhydroxylamine)
- 13598-65-7(Ammonium perrhenate(VII))
- 1602816-79-4(spiro4.5decane-8-thiol)
- 2918911-70-1(1-(2-Bromo-6-fluoro-3-methylphenyl)-2-methylpropan-1-ol)



